

Storage and stability of (2,6-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,6-Dibromopyridin-4-yl)methanol

Cat. No.: B2750484

[Get Quote](#)

An In-Depth Technical Guide to the Storage and Stability of **(2,6-Dibromopyridin-4-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dibromopyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science.^[1] Its utility in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents, necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of **(2,6-Dibromopyridin-4-yl)methanol**, protocols for its handling and storage, and analytical methodologies for assessing its purity and degradation over time.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **(2,6-Dibromopyridin-4-yl)methanol** is essential for its proper handling.

Property	Value	Source
CAS Number	223463-02-3	[1]
Molecular Formula	C ₆ H ₅ Br ₂ NO	[1]
Molecular Weight	266.92 g/mol	[1]
Physical Form	Solid	
Purity (Typical)	≥97-98%	[2]
SMILES	OCc1cc(Br)nc(Br)c1	[1]
InChIKey	YYJODMMTPSDERD-UHFFFAOYSA-N	[1]

Recommended Storage and Handling Protocols

The long-term stability of **(2,6-Dibromopyridin-4-yl)methanol** is contingent upon strict adherence to appropriate storage and handling protocols. The primary recommendation from multiple suppliers is to store the compound in a dry, sealed container at 2-8°C.[\[3\]](#)

Core Storage Conditions

- Temperature: Refrigeration at 2-8°C is critical. This temperature range significantly slows down the kinetics of potential degradation reactions. Storing at room temperature, especially for extended periods, is not advised.
- Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen). This is a crucial preventative measure against oxidative degradation, which can be a primary degradation pathway for the methanol moiety.
- Moisture: The compound must be protected from moisture. Pyridine-containing molecules can be hygroscopic, and the presence of water can facilitate hydrolytic degradation pathways. Storage in a desiccator or a dry box is recommended.
- Light: While not always explicitly stated, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. Amber vials or storage in a dark environment are recommended.

Handling Procedures

Given the hazardous nature of this compound, appropriate personal protective equipment (PPE) is mandatory.[\[4\]](#)

- Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[\[5\]](#)
- Personal Protective Equipment (PPE):
 - Gloves: Chemical-resistant gloves must be worn.[\[4\]](#)
 - Eye Protection: Safety glasses with side-shields or goggles are essential.[\[4\]](#)
 - Lab Coat: A lab coat should be worn to protect from skin contact.
- Dispensing: Minimize the time the container is open to the atmosphere. If possible, dispense the compound within a glove box under an inert atmosphere.

Potential Degradation Pathways

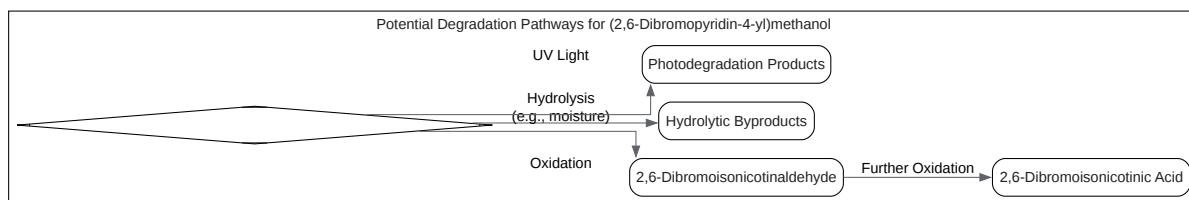
While **(2,6-Dibromopyridin-4-yl)methanol** is stable under the recommended conditions, it is susceptible to degradation through several chemical pathways if stored improperly.[\[4\]](#) The primary sites of reactivity are the benzylic alcohol, the pyridine ring itself, and the carbon-bromine bonds.

Oxidation

The primary alcohol group is susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal catalysts, or oxidizing agents. This can lead to the formation of the corresponding aldehyde and carboxylic acid impurities.

- **(2,6-Dibromopyridin-4-yl)methanol** → 2,6-Dibromoisonicotinaldehyde → 2,6-Dibromoisonicotinic acid

Hydrolysis/Solvolytic


While the carbon-bromine bonds on the pyridine ring are generally stable, they can undergo nucleophilic substitution under certain conditions, particularly with prolonged exposure to moisture or other nucleophiles at elevated temperatures.

Photodegradation

Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light. This can lead to complex degradation profiles, including radical-mediated reactions.

Thermal Decomposition

At elevated temperatures, the compound will decompose. Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide (HBr).[\[5\]](#)[\[6\]](#)

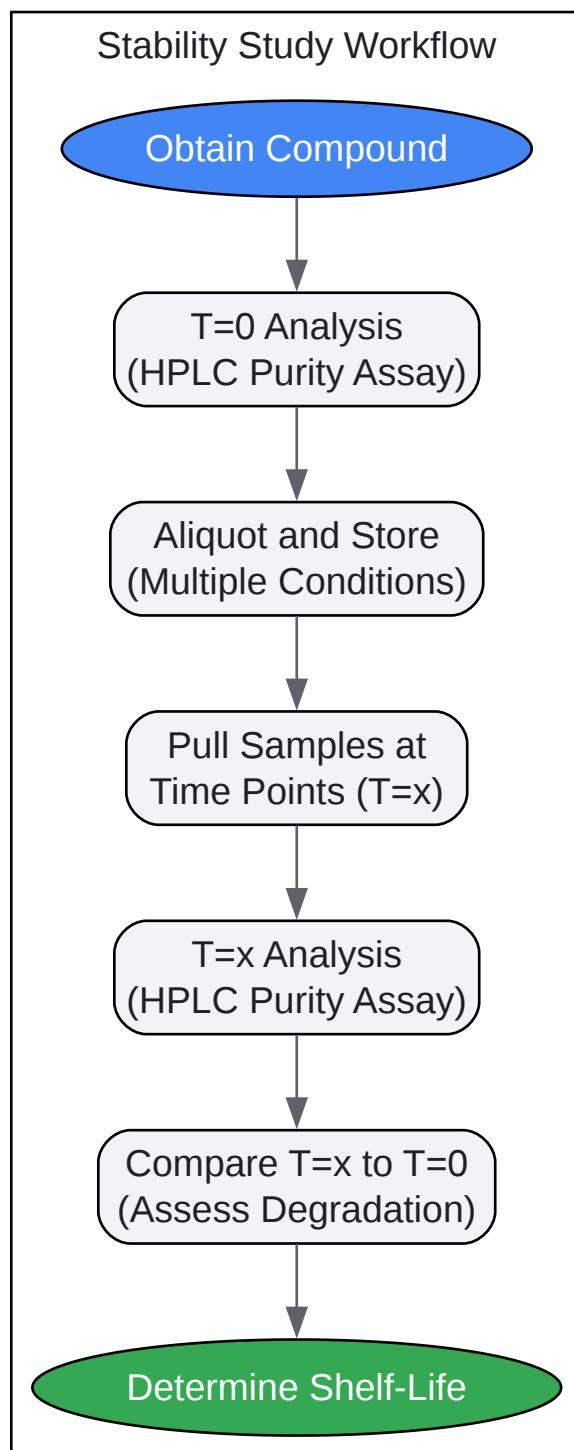
[Click to download full resolution via product page](#)

Caption: Key degradation pathways for **(2,6-Dibromopyridin-4-yl)methanol**.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for ensuring the quality of **(2,6-Dibromopyridin-4-yl)methanol** for its intended use. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Primary Stability-Indicating Method: HPLC


A reverse-phase HPLC method with UV detection is well-suited for separating the parent compound from its potential degradation products.

Parameter	Recommended Condition	Rationale
Column	C18, 5 µm, 4.6 x 250 mm	Provides good retention and separation for aromatic compounds.
Mobile Phase	A: Water with 0.1% TFA or Formic Acid B: Acetonitrile with 0.1% TFA or Formic Acid	Acidified mobile phase ensures good peak shape for the pyridine nitrogen.
Gradient	Start at 5-10% B, ramp to 95% B	A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Detection	UV at ~270 nm	The pyridine ring provides a strong chromophore for UV detection.
Injection Volume	10 µL	Standard volume to avoid column overload.
Sample Prep	Dissolve in Acetonitrile or a mixture of Acetonitrile/Water.	Ensures solubility and compatibility with the mobile phase.

Protocol for a Stability Study

- Initial Analysis (T=0):
 - Prepare a stock solution of **(2,6-Dibromopyridin-4-yl)methanol** of known concentration.
 - Analyze by HPLC to determine the initial purity and identify any existing impurity peaks. This serves as the baseline.

- Sample Storage:
 - Aliquot the solid material into several vials appropriate for the storage conditions being tested (e.g., recommended: 2-8°C, inert atmosphere; stress conditions: 40°C/75% RH, exposure to light).
- Time Point Analysis:
 - At predetermined intervals (e.g., 1, 3, 6 months), remove a vial from each storage condition.
 - Prepare a sample for HPLC analysis at the same concentration as the T=0 sample.
 - Analyze by HPLC and compare the chromatogram to the T=0 data.
- Data Evaluation:
 - Calculate the % purity of the parent compound.
 - Identify and quantify any new peaks, which represent degradation products.
 - A significant decrease in the parent peak area or the appearance of new peaks indicates instability under that storage condition.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical stability assessment study.

Conclusion

(2,6-Dibromopyridin-4-yl)methanol is a stable compound when stored under the appropriate conditions of refrigeration (2-8°C), in a dry and inert atmosphere, and protected from light. The primary degradation pathways involve oxidation of the methanol group and, to a lesser extent, hydrolysis and photodegradation. Adherence to the recommended storage and handling protocols is paramount to preserving the integrity and purity of this valuable chemical intermediate. Regular analytical assessment using a stability-indicating HPLC method is recommended to ensure its quality for use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,6-DIBROMOPYRIDIN-4-YL)METHANOL | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 2. (2,6-Dibromopyridin-4-yl)methanol - CAS:223463-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 223463-02-3|(2,6-Dibromopyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Storage and stability of (2,6-Dibromopyridin-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2750484#storage-and-stability-of-2-6-dibromopyridin-4-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com